An In-depth Technical Guide to the Physicochemical Properties of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Introduction
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry due to its unique bioisosteric properties and a broad spectrum of biological activities.[1][2] This heterocycle often serves as a bioisostere for ester and amide functionalities, enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[3] This guide focuses on a specific derivative, 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, a compound of interest for researchers in drug discovery and development. Its structural features, combining the 1,2,4-oxadiazole core with a fluorophenyl group and a carboxylic acid moiety, suggest potential for diverse pharmacological applications.[4]
This document provides a comprehensive overview of the known and predicted physicochemical properties of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid. Furthermore, it offers detailed, field-proven experimental protocols for the determination of key parameters such as solubility, pKa, and the partition coefficient (logP), empowering researchers to generate robust and reliable data for their drug development programs.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its identity and structure.
| Identifier | Value |
| IUPAC Name | 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid |
| CAS Number | 72542-80-4 |
| Molecular Formula | C₉H₅FN₂O₃ |
| Molecular Weight | 208.15 g/mol |
| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)C(=O)O)F |
The structure of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, depicted below, reveals a planar aromatic system. The presence of the carboxylic acid group introduces a key acidic center, while the fluorophenyl moiety contributes to the molecule's lipophilicity and potential for specific interactions with biological targets.
Physicochemical Properties: A Tabulated Summary
Precise physicochemical data is paramount for predicting a compound's behavior in biological systems. While specific experimental values for 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid are not extensively reported in publicly available literature, we can infer expected ranges based on the properties of aromatic carboxylic acids and 1,2,4-oxadiazole derivatives. The following table summarizes these known and predicted properties.
| Property | Predicted/Expected Value | Significance in Drug Development |
| Melting Point | Solid at room temperature | Influences formulation and storage stability. |
| Boiling Point | High, likely decomposes before boiling | Not a critical parameter for most pharmaceutical applications. |
| Aqueous Solubility | Low to moderate | Affects dissolution, absorption, and bioavailability.[5][6][7] |
| pKa | Expected to be in the acidic range (3-5) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 1.5 - 2.5 | A measure of lipophilicity, which influences membrane permeability and distribution.[8][9][10][11] |
Experimental Protocols for Physicochemical Characterization
To empower researchers with the tools to determine the precise physicochemical properties of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, this section provides detailed, step-by-step experimental protocols.
Protocol 1: Determination of Aqueous Solubility
The solubility of a compound is a critical parameter that influences its absorption and bioavailability. For a carboxylic acid, solubility is highly pH-dependent.
Methodology: Shake-Flask Method
This method is considered the gold standard for solubility determination.
Step-by-Step Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed for at least 24 hours at the same constant temperature to allow for the sedimentation of undissolved solid.
-
Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
The measured concentration of the diluted sample is used to calculate the solubility of the compound in the chosen solvent at the specified temperature.
-
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Protocol 2: Determination of the Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid. For a carboxylic acid, it is the pH at which the compound exists in equal proportions of its ionized (carboxylate) and non-ionized (carboxylic acid) forms.
Methodology: Potentiometric Titration
This classic method involves titrating the acidic compound with a strong base and monitoring the pH change.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid and dissolve it in a known volume of a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
-
-
Titration Setup:
-
Place the solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.
-
-
Titration Process:
-
Record the initial pH of the solution.
-
Add the titrant in small, precise increments.
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.
-
-
Data Analysis:
-
Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of titrant required to reach the equivalence point has been added).
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
Protocol 3: Determination of the Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.
Methodology: HPLC-based Determination
This method correlates the retention time of a compound on a reverse-phase HPLC column with its logP value.
Step-by-Step Procedure:
-
Calibration:
-
Prepare a series of standard compounds with known logP values that bracket the expected logP of the test compound.
-
Inject each standard onto a reverse-phase HPLC column (e.g., C18) and record its retention time under isocratic elution conditions.
-
Create a calibration curve by plotting the known logP values of the standards against the logarithm of their retention times (log k', where k' = (t_R - t_0) / t_0; t_R is the retention time and t_0 is the column dead time).
-
-
Sample Analysis:
-
Dissolve 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid in the mobile phase.
-
Inject the sample onto the same HPLC column under the identical conditions used for the standards.
-
Record the retention time (t_R) of the compound.
-
-
logP Calculation:
-
Calculate the logarithm of the retention time (log k') for the test compound.
-
Using the equation of the line from the calibration curve, determine the logP value of 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid.
-
Conclusion
5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid is a molecule with significant potential in drug discovery, owing to its unique structural features. While a complete experimental physicochemical profile is not yet widely published, this guide provides a framework for understanding its expected properties based on its chemical class. More importantly, the detailed experimental protocols herein offer researchers a clear and reliable path to determining the critical parameters of solubility, pKa, and logP. The generation of this data is an indispensable step in the rational design and development of new therapeutic agents.
References
-
Carboxylic Acids. (n.d.). Retrieved from [Link]
-
Carboxylic acid. (2024). In Wikipedia. Retrieved from [Link]
- Chen, J., & Lu, J. (2015). Determination and correlation for solubility of aromatic acids in solvents.
- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(19), 12498–12505.
-
LogP and logD calculations. (n.d.). ChemAxon. Retrieved from [Link]
-
LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. In Chemistry LibreTexts. Retrieved from [Link]
-
eCampusOntario. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In eCampusOntario Pressbooks. Retrieved from [Link]
-
cLogP Calculation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Journal of Science for Women, 35(1), 1-10.
-
ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values... Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
DataWarrior User Manual. (n.d.). Retrieved from [Link]
- Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.
- Szafrański, K., & Szymańska, E. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- da Silva, A. C. F., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(14), 5489.
- Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26.
- Al-Amiery, A. A., et al. (2021). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Journal of Physics: Conference Series, 1879(2), 022097.
-
Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives. Retrieved from [Link]
- Sharma, R., Kumar, N., & Yaday, R. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research & Reviews: Journal of Chemistry, 4(2).
- Puzanov, A. I., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417–2424.
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. Retrieved from [Link]
-
SpectraBase. (n.d.).[5][12][13]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. Retrieved from [Link]
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ipbcams.ac.cn [ipbcams.ac.cn]
- 5. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. docs.chemaxon.com [docs.chemaxon.com]
- 9. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 10. acdlabs.com [acdlabs.com]
- 11. www.openmolecules.org [openmolecules.org]
- 12. medical.mu.edu.iq [medical.mu.edu.iq]
- 13. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]


